4,4'-Bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid or BPDC) is a linear, rigid aromatic dicarboxylic acid. It serves as a critical monomer and organic linker for synthesizing materials where dimensional stability, defined porosity, and high thermal performance are required. Its primary procurement drivers are its use as a building block for high-performance polymers, such as nematic aromatic polyesters for liquid crystal polymer (LCP) applications, and as an extended linker in the synthesis of metal-organic frameworks (MOFs) for gas storage and catalysis. The defining characteristic of this molecule is the biphenyl core, which provides a longer, more rigid linkage compared to more common dicarboxylic acids like terephthalic acid.
Direct substitution of 4,4'-Bibenzoic acid with a shorter, more common analog like terephthalic acid (TPA) is a primary cause of failure in materials synthesis. While both are linear dicarboxylic acids, the elongated biphenyl core of 4,4'-Bibenzoic acid is functionally non-interchangeable. In metal-organic frameworks, this extension is directly responsible for creating larger pore structures and nearly doubling the specific surface area, a critical performance metric for gas adsorption. In polymer science, the rigidity and length of the biphenyl unit are essential for achieving the high glass transition temperatures and liquid crystal behavior required for high-performance thermoplastics and LCPs. Using TPA results in materials with fundamentally different—and often inadequate—thermal and structural properties.
When used as a linker in zirconium-based MOFs, 4,4'-Bibenzoic acid produces materials with significantly larger pores and higher surface area compared to the isostructural analog made with terephthalic acid. Specifically, UiO-67, synthesized with 4,4'-Bibenzoic acid, exhibits a BET surface area of 2180 m²/g. This is substantially higher than the 1200 m²/g surface area of UiO-66, which is synthesized with terephthalic acid. The larger pore sizes of UiO-67 (12 and 16 Å) compared to UiO-66 (8 and 11 Å) facilitate the diffusion and adsorption of larger molecules, a key requirement for applications in macromolecule separation or loading.
| Evidence Dimension | BET Surface Area of Isostructural MOF |
| Target Compound Data | 2180 m²/g (in UiO-67) |
| Comparator Or Baseline | Terephthalic Acid: 1200 m²/g (in UiO-66) |
| Quantified Difference | ~81.7% increase |
| Conditions | Synthesis of isoreticular zirconium-based MOFs (UiO-67 vs. UiO-66). |
For applications in large-molecule catalysis, drug delivery, or separation, the larger pore volume and surface area enabled by 4,4'-Bibenzoic acid are critical design parameters that cannot be achieved with terephthalic acid.
The rigid biphenyl structure of 4,4'-Bibenzoic acid is a key contributor to the thermal stability of derived polymers. While direct comparisons are synthesis-dependent, incorporating biphenyl units into polymer backbones is a known strategy to increase thermal performance. For example, novel polyamides incorporating a modified biphenyl diacid unit, 4,4'-bis(4-carboxymethylene) biphenyl, exhibit high glass transition temperatures (Tg) in the range of 210°C to 261°C. This range is significantly higher than that of standard aromatic-aliphatic polyamides, demonstrating the contribution of the biphenyl core to thermal stability and rigidity.
| Evidence Dimension | Glass Transition Temperature (Tg) of Derived Polyamides |
| Target Compound Data | Contributes to Tg values of 210°C - 261°C in derived polyamides |
| Comparator Or Baseline | Standard aromatic polyamides without the extended rigid biphenyl unit. |
| Quantified Difference | Elevates operational temperature limits compared to less rigid structures. |
| Conditions | Direct polycondensation of biphenyl-derived diacids with various aromatic diamines. |
For buyers developing materials for high-temperature applications (e.g., electronics, automotive), selecting 4,4'-Bibenzoic acid as a monomer provides a direct route to polymers with superior thermal stability and dimensional integrity.
4,4'-Bibenzoic acid exhibits limited solubility at room temperature but can be effectively dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) upon heating, which is a critical step for its use in solvothermal MOF synthesis and polymer polycondensation reactions. For example, a common procedure involves suspending the acid in DMF and heating to 100°C to achieve dissolution for recrystallization or reaction. This behavior under solvothermal conditions is essential for achieving high-quality, crystalline MOF products like UiO-67. This contrasts with the processing of some other diacids which may have different solubility profiles, requiring alternative solvent systems or processing temperatures.
| Evidence Dimension | Solubility for Synthesis |
| Target Compound Data | Soluble in hot DMF, NMP, DMSO |
| Comparator Or Baseline | General dicarboxylic acids (process-specific) |
| Quantified Difference | N/A |
| Conditions | Typical conditions for MOF and polymer synthesis (e.g., heating in DMF to 100°C). |
Predictable solubility in standard high-boiling polar aprotic solvents simplifies process development and ensures compatibility with established manufacturing workflows for high-performance materials.
This compound is the designated choice for synthesizing MOFs where pore aperture and internal surface area must be maximized. Its use as a substitute for terephthalic acid to create isoreticular frameworks like UiO-67 directly results in larger pores capable of accommodating bulky molecules for catalysis, separation, or gas storage applications.
The rigid, rod-like structure of 4,4'-Bibenzoic acid makes it an essential building block for thermotropic LCPs. Polyesters and polyamides derived from this monomer exhibit the high thermal stability and mesophase behavior required for producing high-strength fibers, electronic components, and materials for automotive applications.
Incorporating 4,4'-Bibenzoic acid into polyamide or polyimide backbones is a direct strategy to enhance thermal performance. The rigidity of the biphenyl unit increases the glass transition temperature, leading to polymers with better dimensional stability at elevated temperatures, suitable for demanding engineering applications.
Irritant